PD-L1 Binding Affinity (KD) Directly Compared to Dichlorophenyl and Adamantane Analogs
The PD-L1 binding affinity of the target compound (Compound 1) was measured at KD = 77 ± 7 nM, which is 2.3-fold weaker than its direct dichlorophenyl-methyl analog (Compound 2, KD = 34 ± 3 nM) and 6.4-fold weaker than the most potent in-class analog, the dichlorophenyl-chlorophenyl derivative (Compound 4, KD = 7 ± 3 nM) [1]. This quantitative difference demonstrates that the pyridine substituent provides a distinct, tunable affinity profile, rather than maximal potency, which can be a critical selection factor for applications requiring a specific binding strength to avoid overly tight receptor binding and potential toxicity.
| Evidence Dimension | PD-L1 Binding Affinity (KD) by Microscale Thermophoresis (MST) |
|---|---|
| Target Compound Data | 77 ± 7 nM |
| Comparator Or Baseline | Compound 2 (dichlorophenyl-methyl analog): 34 ± 3 nM; Compound 4 (dichlorophenyl-chlorophenyl analog): 7 ± 3 nM |
| Quantified Difference | 2.3-fold weaker vs. Compound 2; 8.3-fold weaker vs. Compound 4 |
| Conditions | MST assay using recombinant human PD-L1, as reported in Leleu-Chavain et al., 2022 |
Why This Matters
A less-than-maximal PD-L1 binding affinity is often desirable to mitigate on-target toxicity while retaining sufficient target engagement, making this analog the better candidate for applications prioritizing a specific therapeutic window.
- [1] Leleu-Chavain, N.; Regnault, R.; Ahouari, H.; et al. Antioxidant Properties and Aldehyde Reactivity of PD-L1 Targeted Aryl-Pyrazolone Anticancer Agents. Molecules 2022, 27(10), 3316. Table 1. View Source
